6-Chloro-7-fluoroquinolin-3-OL

Description

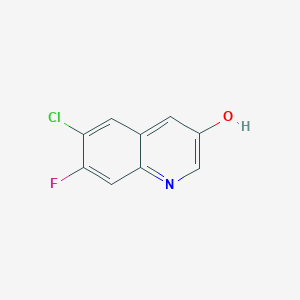

6-Chloro-7-fluoroquinolin-3-OL is a quinoline derivative featuring hydroxyl (-OH), chlorine, and fluorine substituents at positions 3, 6, and 7, respectively. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Thus, the comparison below focuses on structurally related analogs: 6-Chloro-7-fluoroquinolin-3-amine (CAS 2092596-75-1) and 7-Fluoroquinolin-3-ol (CAS 1026622-90-1) .

Properties

Molecular Formula |

C9H5ClFNO |

|---|---|

Molecular Weight |

197.59 g/mol |

IUPAC Name |

6-chloro-7-fluoroquinolin-3-ol |

InChI |

InChI=1S/C9H5ClFNO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |

InChI Key |

QOMLMGVIJHCQOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoroquinolin-3-OL typically involves multi-step organic reactions. One common method starts with the preparation of a quinoline derivative, followed by selective halogenation and hydroxylation.

Starting Material: The synthesis often begins with 2-aminobenzonitrile, which undergoes cyclization to form quinoline.

Halogenation: The quinoline derivative is then subjected to halogenation using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-7-fluoroquinolin-3-OL may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoroquinolin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

6-Chloro-7-fluoroquinolin-3-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoroquinolin-3-OL varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Observations :

- The chlorine atom in 6-Chloro-7-fluoroquinolin-3-amine increases its molecular weight compared to 7-Fluoroquinolin-3-ol .

Physicochemical Properties

| Property | 6-Chloro-7-fluoroquinolin-3-amine | 7-Fluoroquinolin-3-ol |

|---|---|---|

| Storage Conditions | Not specified | Sealed, dry, room temperature |

| Boiling Point | Not reported | Not reported |

Analysis :

- The absence of boiling point data for both compounds limits conclusions about volatility. However, the hydroxyl group in 7-Fluoroquinolin-3-ol may enhance solubility in polar solvents compared to the amine analog .

- Storage requirements for 7-Fluoroquinolin-3-ol emphasize protection from moisture, likely due to the hygroscopic nature of hydroxyl groups .

Key Differences :

- 7-Fluoroquinolin-3-ol carries specific safety protocols, including avoiding inhalation (P261) and skin contact (P280), suggesting higher reactivity or toxicity than the amine analog .

- The lack of hazard data for 6-Chloro-7-fluoroquinolin-3-amine precludes a direct risk comparison.

Implications :

Biological Activity

6-Chloro-7-fluoroquinolin-3-OL is a synthetic compound belonging to the quinoline family, distinguished by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial properties. The presence of chlorine and fluorine at positions six and seven enhances its stability and lipophilicity, which may contribute to its efficacy against various biological targets.

- Molecular Formula : C₉H₅ClFNO

- Molecular Weight : 197.59 g/mol

- Functional Groups : Hydroxyl group (–OH) at position three, chlorine (Cl) at position six, and fluorine (F) at position seven.

The biological activity of 6-Chloro-7-fluoroquinolin-3-OL is primarily attributed to its ability to interact with bacterial enzymes and cellular structures. The compound may disrupt bacterial cell wall synthesis or interfere with DNA replication processes. Its halogen substituents enhance binding affinity to specific biological targets, leading to increased antimicrobial efficacy compared to non-halogenated analogs.

Biological Activity Overview

Research indicates that 6-Chloro-7-fluoroquinolin-3-OL exhibits significant antimicrobial properties. It has been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism may involve the inhibition of key metabolic pathways essential for bacterial survival.

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of 6-Chloro-7-fluoroquinolin-3-OL against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Salmonella enterica | 4 |

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Chloro-7-fluoroquinolin-3-OL:

-

Study on Antibacterial Efficacy :

A study conducted by researchers highlighted the compound's ability to inhibit the growth of multidrug-resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics . -

Fragment-Based Drug Discovery :

In a fragment-based drug discovery approach, researchers tested various derivatives of quinoline compounds, including 6-Chloro-7-fluoroquinolin-3-OL. The introduction of halogens was found to significantly enhance inhibitory potency against certain enzymes involved in bacterial metabolism . -

In Vivo Studies :

Preliminary in vivo studies demonstrated that 6-Chloro-7-fluoroquinolin-3-OL exhibited promising results in animal models infected with resistant bacterial strains, further supporting its potential as a therapeutic agent.

Comparison with Related Compounds

The following table compares 6-Chloro-7-fluoroquinolin-3-OL with structurally similar compounds:

| Compound Name | Description | Antimicrobial Activity |

|---|---|---|

| 6-Chloroquinolin-3-OL | Lacks fluorine at the seventh position | Moderate |

| 7-Fluoroquinolin-3-OL | Lacks chlorine at the sixth position | Low |

| 6,7-Dichloroquinolin-3-OL | Contains chlorine at both positions | High |

The unique combination of halogens in 6-Chloro-7-fluoroquinolin-3-OL significantly influences its biological activity, making it more effective than its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.